N-[1-(thiophene-2-sulfonyl)-1,2,3,4-tetrahydroquinolin-6-yl]-5,6,7,8-tetrahydronaphthalene-2-sulfonamide
Description
N-[1-(Thiophene-2-sulfonyl)-1,2,3,4-tetrahydroquinolin-6-yl]-5,6,7,8-tetrahydronaphthalene-2-sulfonamide (Compound ID: G505-0197) is a synthetic sulfonamide derivative with a molecular weight of 488.65 g/mol and the molecular formula C₂₃H₂₄N₂O₄S₃ . Its structure combines a tetrahydroquinoline scaffold linked to a thiophene-2-sulfonyl group and a tetrahydronaphthalene sulfonamide moiety. Key physicochemical properties include:
- logP: 4.5591 (indicating moderate lipophilicity)
- logD: 4.5202
- Hydrogen Bond Donors: 1
- Hydrogen Bond Acceptors: 8
- Polar Surface Area: 72.979 Ų
- Chirality: Achiral
The compound’s Smiles notation (C1CCc2cc(ccc2C1)S(Nc1ccc2c(CCCN2S(c2cccs2)(=O)=O)c1)(=O)=O) and InChI Key (BCQFNCRIQBSKCQ-UHFFFAOYSA-N) confirm its unique structural configuration .
Properties
IUPAC Name |
N-(1-thiophen-2-ylsulfonyl-3,4-dihydro-2H-quinolin-6-yl)-5,6,7,8-tetrahydronaphthalene-2-sulfonamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H24N2O4S3/c26-31(27,21-11-9-17-5-1-2-6-18(17)16-21)24-20-10-12-22-19(15-20)7-3-13-25(22)32(28,29)23-8-4-14-30-23/h4,8-12,14-16,24H,1-3,5-7,13H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BCQFNCRIQBSKCQ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC2=C(C1)C=CC(=C2)S(=O)(=O)NC3=CC4=C(C=C3)N(CCC4)S(=O)(=O)C5=CC=CS5 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H24N2O4S3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
488.6 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Comparison with Similar Compounds
(a) N-{2-[2-(3-Fluorophenyl)-[1,2,4]Triazolo[3,2-b][1,3]Thiazol-6-yl]Ethyl}-5,6,7,8-Tetrahydronaphthalene-2-Sulfonamide
- Core Structure: Shares the 5,6,7,8-tetrahydronaphthalene sulfonamide backbone but replaces the thiophene-tetrahydroquinoline group with a triazolothiazole-fluorophenyl substituent .
- Key Differences: Increased heterocyclic complexity (triazolothiazole vs. tetrahydroquinoline). Molecular weight and logP data are unavailable but expected to differ due to structural divergence.
(b) N-[4-(2-Cyclopropylethyl)-2-Fluorophenyl]-2-(Trifluoroacetyl)-1,2,3,4-Tetrahydroisoquinoline-6-Sulfonamide
- Core Structure: Features a tetrahydroisoquinoline sulfonamide scaffold with a trifluoroacetyl group and cyclopropylethyl substituent .
- Key Differences: logP: Likely higher due to the trifluoroacetyl group (strongly lipophilic).
(c) A3-(Methylamino)-1-(Thiophen-2-yl)Propan-1-ol (Drospirenone Impurity)
- Core Structure : Contains a thiophene moiety but lacks sulfonamide or tetrahydronaphthalene groups .
- Key Differences: Simpler structure with lower molecular weight. Functionalized with a methylamino-propanol chain, reducing lipophilicity (logP likely < 2).
Physicochemical and Pharmacokinetic Profiles
Key Observations :
- The target compound’s logP (4.56) balances lipophilicity and solubility better than the trifluoroacetyl-containing analogue (>5), which may face solubility challenges .
- The triazolothiazole derivative’s heterocyclic system could enhance target binding but may reduce synthetic accessibility compared to the tetrahydroquinoline scaffold .
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